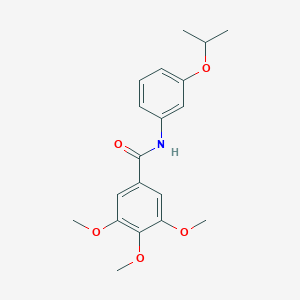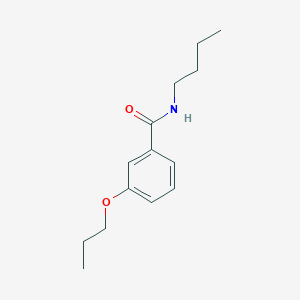![molecular formula C14H12BrNO3 B268298 N-[2-(allyloxy)phenyl]-5-bromo-2-furamide](/img/structure/B268298.png)
N-[2-(allyloxy)phenyl]-5-bromo-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(allyloxy)phenyl]-5-bromo-2-furamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ABF and is a selective antagonist of the TRPV1 ion channel. The TRPV1 ion channel is involved in the sensation of pain, temperature, and other sensory stimuli. ABF has been shown to have potential applications in the study of pain and other sensory processes.
Wirkmechanismus
The mechanism of action of ABF involves its interaction with the TRPV1 ion channel. ABF binds to the TRPV1 channel, blocking its activity and preventing the sensation of pain and temperature. This mechanism of action has been studied extensively and has shown potential for the development of new pain medications.
Biochemical and Physiological Effects
ABF has been shown to have a number of biochemical and physiological effects. In addition to its role in blocking the TRPV1 ion channel, ABF has been shown to have anti-inflammatory effects. ABF has also been shown to have potential applications in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
ABF has a number of advantages and limitations for lab experiments. One of the main advantages is its selectivity for the TRPV1 ion channel, which allows for the study of pain and other sensory processes. However, ABF has limitations in terms of its solubility and stability, which can impact its effectiveness in lab experiments.
Zukünftige Richtungen
There are a number of future directions for the study of ABF. One potential area of research is the development of new pain medications based on the mechanism of action of ABF. Another area of research is the study of the anti-inflammatory effects of ABF and its potential applications in the treatment of inflammatory diseases. Additionally, the role of ABF in cancer treatment is an area of research that warrants further investigation.
Synthesemethoden
The synthesis of ABF involves a series of chemical reactions starting with the reaction of 2-allylphenol with 5-bromofuran-2-carboxylic acid. The resulting product is then further reacted with thionyl chloride to form the final ABF product. The synthesis of ABF has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
ABF has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the study of pain and other sensory processes. ABF has been shown to be a selective antagonist of the TRPV1 ion channel, which is involved in the sensation of pain and temperature. ABF has been used to study the role of TRPV1 in pain and other sensory processes, and has shown potential for the development of new pain medications.
Eigenschaften
Produktname |
N-[2-(allyloxy)phenyl]-5-bromo-2-furamide |
|---|---|
Molekularformel |
C14H12BrNO3 |
Molekulargewicht |
322.15 g/mol |
IUPAC-Name |
5-bromo-N-(2-prop-2-enoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H12BrNO3/c1-2-9-18-11-6-4-3-5-10(11)16-14(17)12-7-8-13(15)19-12/h2-8H,1,9H2,(H,16,17) |
InChI-Schlüssel |
OXINOOKLXOQBGO-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Kanonische SMILES |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268215.png)
![N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B268217.png)
![3-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268218.png)

![3-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268220.png)
![3-propoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268221.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268226.png)
![N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)



